molecular formula C12H12N2O B561028 Bis(4-aminophenyl)-D12 ether CAS No. 106426-62-4

Bis(4-aminophenyl)-D12 ether

Cat. No. B561028
CAS RN: 106426-62-4
M. Wt: 212.314
InChI Key: HLBLWEWZXPIGSM-AZLBOOTHSA-N
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Description

“Bis(4-aminophenyl)-D12 ether” is a compound with the linear formula O(C6D4ND2)2 . It is also known as 4,4’-Oxydianiline-d12 . This compound is used as a monomer and a cross-linking agent. It is also used in the preparation of poly(imideurea)s and polyimide silica composite membranes, which are used in gas separation techniques .


Synthesis Analysis

The synthesis of a new phenylated diamine, bis(4-amino-2-biphenyl)ether, was achieved in five steps starting from 3-chloro-4-fluoronitrobenzene . The new aromatic polyimides were prepared from this diamine and various tetracarboxylic dianhydrides by the conventional two-step procedure that included ring-opening polymerization in NMP and subsequent thermal cyclic dehydration .


Molecular Structure Analysis

The molecular structure of “Bis(4-aminophenyl)-D12 ether” is represented by the linear formula O(C6D4ND2)2 . The molecular weight of the compound is 212.31 .


Chemical Reactions Analysis

“Bis(4-aminophenyl)-D12 ether” is used as a monomer and a cross-linking agent in the preparation of poly(imideurea)s and polyimide silica composite membranes .


Physical And Chemical Properties Analysis

“Bis(4-aminophenyl)-D12 ether” has a melting point of 188-192°C (lit.) . It is soluble in acetone but insoluble in water, benzene, carbon tetrachloride, ethanol, and hot methanol .

Scientific Research Applications

Cross-Linking Agent

Bis(4-aminophenyl)-D12 ether serves as a monomer used in cross-linking agents. These agents are crucial in creating intermolecular bonds that link one polymer chain to another. This process enhances the mechanical properties and thermal stability of polymers, making them suitable for high-performance materials .

Gas Separation Techniques

This compound is instrumental in the preparation of poly(imideurea)s and polyimide silica composite membranes . These materials are used in gas separation techniques, which are essential for purifying gases, capturing carbon dioxide, and producing high-purity oxygen and nitrogen .

Wire Enamels

Bis(4-aminophenyl)-D12 ether is utilized in the production of wire enamels. Wire enamels are insulating coatings for wires, which are necessary for electrical machinery, transformers, and other electrical devices. They provide electrical insulation and protect the wire from environmental damage .

Coatings and Adhesives

The compound finds application in coatings and adhesives, offering properties such as heat resistance and mechanical strength. These coatings are used in various industries, including automotive and electronics, to protect surfaces and components .

Insulating Varnishes and Coated Fabrics

It is used in insulating varnishes and coated fabrics, which are applied to electrical equipment and textiles. These products provide insulation, flame retardancy, and chemical resistance, enhancing safety and durability .

Flame-Retardant Fibers

The chemical is used in the production of flame-retardant fibers. These fibers are incorporated into fabrics and materials that require high levels of fire resistance, such as in aerospace, military, and firefighting applications .

Electrolyte Membranes

Bis(4-aminophenyl)-D12 ether is used in the preparation of polymer films for electrolyte membranes. These membranes are a key component in fuel cells and batteries, where they act as a medium for ion transport while providing electrical insulation .

Mechanism of Action

Target of Action

Bis(4-aminophenyl)-D12 ether is primarily used as a monomer and a cross-linking agent . It plays a crucial role in the synthesis of various high-performance polymers, including polyimides, poly(ester)imides, and poly(ether)imides .

Mode of Action

As a monomer, Bis(4-aminophenyl)-D12 ether interacts with other monomers through a process known as polymerization. This process involves the formation of covalent bonds between the monomers, leading to the creation of a polymer chain. The cross-linking action of Bis(4-aminophenyl)-D12 ether helps to create a three-dimensional network of interconnected polymer chains, enhancing the properties of the resulting polymer .

Biochemical Pathways

The primary biochemical pathway involved in the action of Bis(4-aminophenyl)-D12 ether is the polymerization process. This process can be initiated by various mechanisms, including heat, light, or the presence of a catalyst. The resulting polymers have high thermal stability and mechanical strength, making them suitable for use in a variety of applications .

Result of Action

The primary result of the action of Bis(4-aminophenyl)-D12 ether is the formation of high-performance polymers. These polymers are used in a variety of applications, including wire enamels, coatings, adhesives, insulating varnishes, coated fabrics, flame-retardant fibers, oil sealants and retainers, and insulation for cables and printed circuits . They are also used in the production of laminates and composites for aerospace vehicles .

Safety and Hazards

“Bis(4-aminophenyl)-D12 ether” is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Aquatic Acute 1, Aquatic Chronic 1, Carc. 1B, Muta. 1B, Repr. 2, and Skin Sens. 1 . It is toxic if swallowed, in contact with skin, or if inhaled. It may cause genetic defects, cancer, and is suspected of damaging fertility or the unborn child .

Future Directions

“Bis(4-aminophenyl)-D12 ether” is used in the preparation of poly(imideurea)s and polyimide silica composite membranes, which find application in gas separation techniques . It is also utilized in products such as wire enamels, coatings, adhesives, insulating varnishes, coated fabrics, flame-retardant fibers, oil sealants, and retainers . Further, it is used in the preparation of polymer films for electrolyte membranes . In addition to this, it is used as insulation for cables and printed circuits, and laminates and composites for aerospace vehicles .

properties

IUPAC Name

N,N,2,3,5,6-hexadeuterio-4-[2,3,5,6-tetradeuterio-4-(dideuterioamino)phenoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,13-14H2/i1D,2D,3D,4D,5D,6D,7D,8D/hD4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLBLWEWZXPIGSM-AZLBOOTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N)OC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1N([2H])[2H])[2H])[2H])OC2=C(C(=C(C(=C2[2H])[2H])N([2H])[2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20730438
Record name 4,4'-Oxydi(~2~H_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

212.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(4-aminophenyl)-D12 ether

CAS RN

106426-62-4
Record name 4,4'-Oxydi(~2~H_6_)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20730438
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 106426-62-4
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